molecular formula C13H14Cl2N2O2 B1418792 tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate CAS No. 1148027-13-7

tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate

Cat. No.: B1418792
CAS No.: 1148027-13-7
M. Wt: 301.16 g/mol
InChI Key: IUQYNNDWBGISLN-UHFFFAOYSA-N
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Description

tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is a chemical compound with the molecular formula C13H14Cl2N2O2 and a molecular weight of 301.17 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyano group, and a dichlorophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Similar compounds have been used as chemoselective n-tert-butoxycarbonylation reagents for aromatic and aliphatic amines . This suggests that the compound may interact with amines in biochemical reactions.

Mode of Action

It’s known that similar compounds act as chemoselective n-tert-butoxycarbonylation reagents . This process involves the addition of a tert-butoxycarbonyl (Boc) group to amines, protecting them from further reactions. The Boc group can be removed under acidic conditions when the protection is no longer needed.

Biochemical Pathways

The compound’s role as a chemoselective n-tert-butoxycarbonylation reagent suggests it may be involved in the modification of amines, which are key components of proteins and other biological molecules .

Result of Action

Its role as a chemoselective n-tert-butoxycarbonylation reagent suggests it may modify amines, potentially altering their function and interactions .

Action Environment

Similar compounds have been used under mild, environmentally friendly conditions , suggesting that the compound may be stable and effective in a variety of settings.

Preparation Methods

The synthesis of tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate can be achieved through several methods. One common synthetic route involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring high yields and purity.

Chemical Reactions Analysis

tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate can be compared with other similar compounds, such as tert-butyl N-[cyano(4-fluorophenyl)methyl]carbamate . While both compounds share a similar core structure, the presence of different substituents (e.g., fluorine vs. chlorine) can significantly impact their chemical properties and biological activities. The unique combination of the cyano and dichlorophenyl groups in this compound distinguishes it from other carbamates, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[cyano-(3,4-dichlorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-5-9(14)10(15)6-8/h4-6,11H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQYNNDWBGISLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141894
Record name Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148027-13-7
Record name Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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